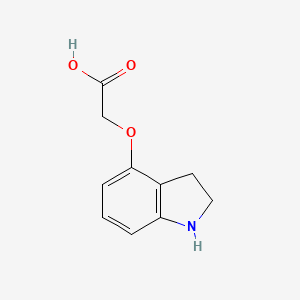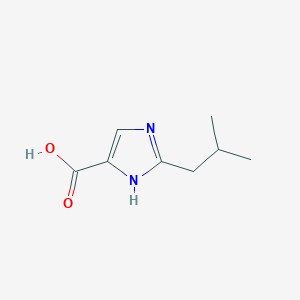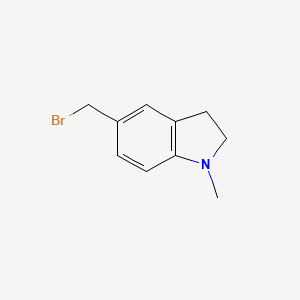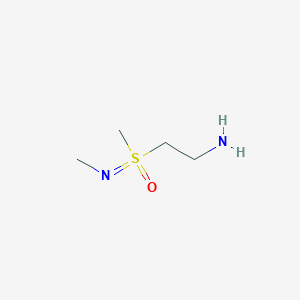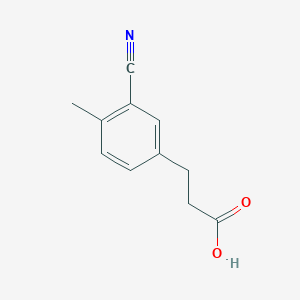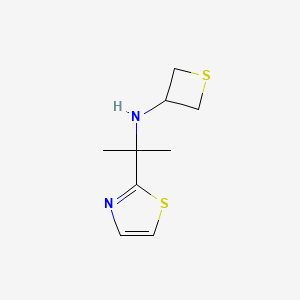
N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine is a heterocyclic compound containing both thiazole and thietane rings Thiazole is a five-membered ring containing nitrogen and sulfur, while thietane is a four-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the thietane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a thiazole derivative, the thietane ring can be introduced through a nucleophilic substitution reaction using a suitable thietane precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. Catalysts and reagents are carefully selected to facilitate the desired transformations.
化学反応の分析
Types of Reactions
N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thietane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole or thietane rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 2-(Thiazol-2-yl)propan-2-amine
Uniqueness
N-(2-(Thiazol-2-yl)propan-2-yl)thietan-3-amine is unique due to the presence of both thiazole and thietane rings in its structure This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications
特性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC名 |
N-[2-(1,3-thiazol-2-yl)propan-2-yl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-9(2,8-10-3-4-13-8)11-7-5-12-6-7/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
OZRQOIXOOYXNAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=CS1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



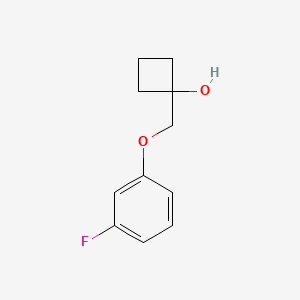

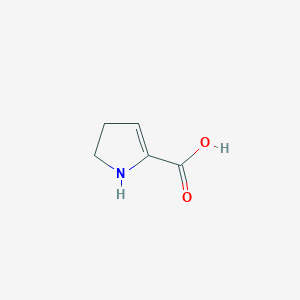
![Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)
